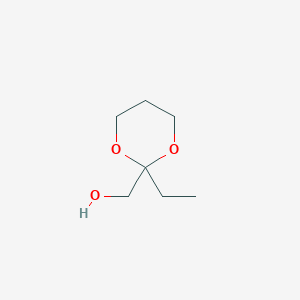
(2-Ethyl-1,3-dioxan-2-yl)methanol
Cat. No. B8578964
M. Wt: 146.18 g/mol
InChI Key: IQIHTIUTLUNZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08124780B2
Procedure details


A mixture of (2-ethyl-1,3-dioxan-2-yl)methyl benzoate (4.33 g, 17.3 mmol), potassium carbonate (4.95 g, 35.9 mmol), tetrahydrofuran (50 ml), and water (20 ml) was stirred at room temperature for 11 hours. A 5N aqueous sodium hydroxide solution (2 ml) was added to the mixture, which was stirred at room temperature for 7 hours and then methanol (50 ml) was added thereto, which was stirred at room temperature for 4 hours. The reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue and insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure. The residue was dissolved in heptane/ethyl acetate and subjected to silica gel column chromatography (elution solvent: n-heptane/ethyl acetate=2/1→1/1) to obtain the title compound (2.35 g, 92.9%) as a colorless oil.
Name
(2-ethyl-1,3-dioxan-2-yl)methyl benzoate
Quantity
4.33 g
Type
reactant
Reaction Step One






Name
Yield
92.9%
Identifiers


|
REACTION_CXSMILES
|
C([O:9][CH2:10][C:11]1([CH2:17][CH3:18])[O:16][CH2:15][CH2:14][CH2:13][O:12]1)(=O)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].O1CCCC1.[OH-].[Na+]>CO.O>[CH2:17]([C:11]1([CH2:10][OH:9])[O:16][CH2:15][CH2:14][CH2:13][O:12]1)[CH3:18] |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
(2-ethyl-1,3-dioxan-2-yl)methyl benzoate
|
|
Quantity
|
4.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1(OCCCO1)CC
|
|
Name
|
|
|
Quantity
|
4.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 11 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temperature for 7 hours
|
|
Duration
|
7 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
which was stirred at room temperature for 4 hours
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was added to the residue and insoluble matter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in heptane/ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
subjected to silica gel column chromatography (elution solvent: n-heptane/ethyl acetate=2/1→1/1)
|
Outcomes


Product
Details
Reaction Time |
11 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1(OCCCO1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.35 g | |
| YIELD: PERCENTYIELD | 92.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
